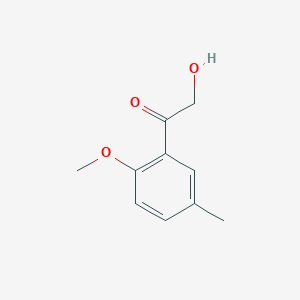
1-Octanoyl-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanoyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C16H30O7. It is a glucoside derivative where an octanoyl group is attached to the beta-D-glucopyranoside. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanoyl-beta-D-glucopyranoside can be synthesized through a multi-step process. One common method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanoyl-beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction typically involves the use of acidic or basic conditions to cleave the glycosidic bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can occur, where the octanoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield glucose and octanoic acid .
Wissenschaftliche Forschungsanwendungen
1-Octanoyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Wirkmechanismus
The mechanism of action of 1-Octanoyl-beta-D-glucopyranoside involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in solubilizing membrane proteins and forming stable lipid vesicles for drug delivery .
Vergleich Mit ähnlichen Verbindungen
Octyl-beta-D-glucopyranoside: Similar in structure but lacks the octanoyl group.
Decyl-beta-D-glucopyranoside: Contains a longer alkyl chain compared to 1-Octanoyl-beta-D-glucopyranoside.
Dodecyl-beta-D-glucopyranoside: Features an even longer alkyl chain, providing different surfactant properties .
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing membrane proteins and forming lipid vesicles. Its octanoyl group provides distinct advantages in terms of stability and interaction with lipid bilayers .
Eigenschaften
Molekularformel |
C14H26O7 |
|---|---|
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate |
InChI |
InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
MHQWMCFSLKPQTC-LPUQOGTASA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


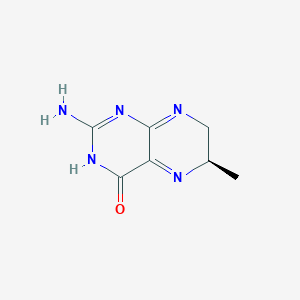


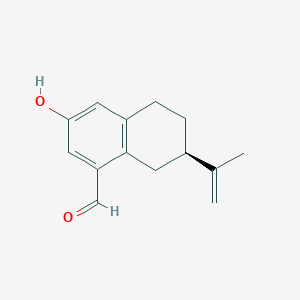

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
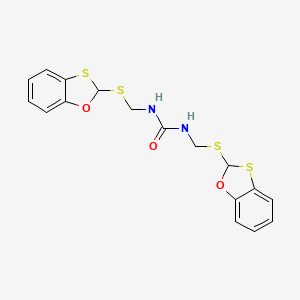
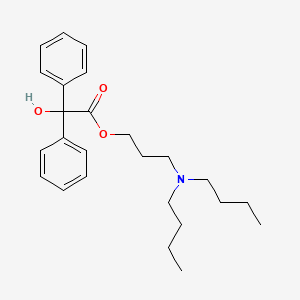
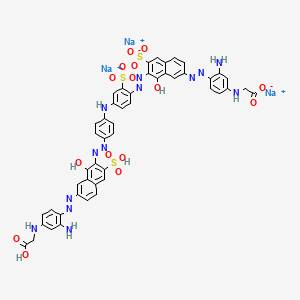
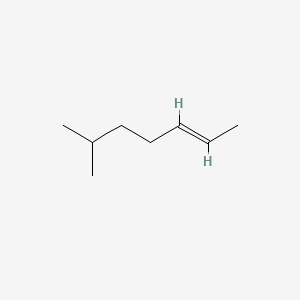

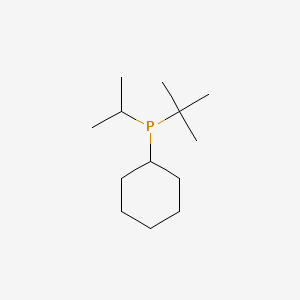
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)
